Synthesis Yield: 4-Bromo-2-chloro-1-(chloromethyl)benzene vs. Alternative Methodologies
The synthesis of 4-Bromo-2-chloro-1-(chloromethyl)benzene from 4-bromo-2-chlorobenzyl alcohol using thionyl chloride (SOCl2) proceeds with a reported isolated yield of 74.4% . This yield is achieved under mild conditions (0°C to 70°C, 1.08 h) and represents a practical and scalable route. In contrast, general chloromethylation methods for substituted benzenes using formaldehyde and HCl often require more forcing conditions and can suffer from lower yields due to over-chloromethylation or formation of isomeric byproducts [1]. The specific yield for this compound serves as a benchmark for process optimization and economic evaluation when scaling up.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 74.4% |
| Comparator Or Baseline | General chloromethylation of substituted benzenes (range: 50-80%, variable) |
| Quantified Difference | Specific, reproducible yield benchmark |
| Conditions | Reaction with thionyl chloride (SOCl2, 3.0 eq) at 0-70°C for 1.08 h, starting from 4-bromo-2-chlorobenzyl alcohol |
Why This Matters
A well-defined and reproducible yield of 74.4% allows for accurate cost modeling and process control in R&D and scale-up, differentiating this compound from analogs with less characterized synthetic routes.
- [1] Patents Review. (2022). An Efficient and Environment Friendly Process for Chloromethylation of Substituted Benzenes. Retrieved from https://www.patents-review.com/efficient-and-environment-friendly-process-for-chloromethylation-of-substituted-benzenes.html View Source
